N-(4-{2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzenesulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzenesulfonyl)acetamide is a useful research compound. Its molecular formula is C21H20N4O5S and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-{2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzenesulfonyl)acetamide is 440.11544092 g/mol and the complexity rating of the compound is 861. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-{2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzenesulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-{2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzenesulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mucoprotective Effects in Intestinal Mucositis
Background: Intestinal mucositis (IM) is a common side effect of cancer treatment, characterized by ulceration, mucosal damage, diarrhea, and impaired intestinal functions. Chemotherapy and radiation therapy often lead to IM, impacting patients’ quality of life and treatment outcomes .
Applications::- Mucoprotective Potential : N-(4-{2-[4-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl}acetamide (B8) has demonstrated mucoprotective effects against methotrexate (MTX)-induced IM in mice. B8 mitigated diarrhea, weight loss, and villus atrophy, while enhancing feed intake and survival rate. It also reduced oxidative stress markers and downregulated pro-inflammatory cytokines, making it a potential adjunct in chemotherapy .
Inhibition of Monoamine Oxidase (MAO) Enzymes
Background: Monoamine oxidase (MAO) enzymes play a crucial role in neurotransmitter metabolism. Inhibiting these enzymes can have therapeutic implications for neurological and psychiatric disorders .
Applications::- MAO-A and MAO-B Inhibition : B8 derivatives (specifically compounds 3o and 3s) exhibit potent inhibitory activity against MAO-A and MAO-B. These compounds could be explored further for their potential in treating conditions related to neurotransmitter imbalances .
Antimicrobial and Anticancer Drug Resistance
Background: Pathogens and cancer cells often develop resistance to existing antimicrobial and anticancer drugs. Novel compounds are sought to combat this challenge .
Applications::- Pharmacological Activities : Newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, including B8, have been studied for their pharmacological activities. These compounds may contribute to overcoming drug resistance in both antimicrobial and anticancer therapies .
Eigenschaften
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-14-3-5-16(6-4-14)19-11-21(28)25(13-22-19)12-20(27)23-17-7-9-18(10-8-17)31(29,30)24-15(2)26/h3-11,13H,12H2,1-2H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJZFZCLDCOYPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.